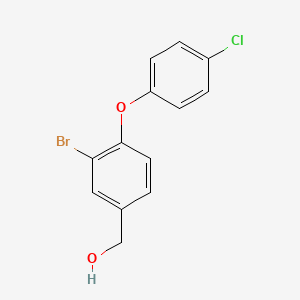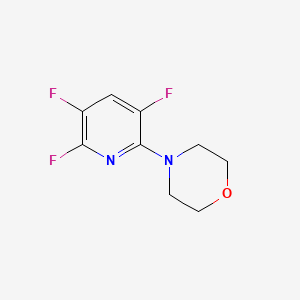
2-Morpholino-3,5,6-trifluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholino-3,5,6-trifluoropyridine (2M3F6P) is a synthetic compound that has found many applications in scientific research. It is a versatile chemical reagent that has been used in various chemical synthesis methods, and has been studied for its biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-Morpholino-3,5,6-trifluoropyridine involves the reaction of 2-chloro-3,5,6-trifluoropyridine with morpholine in the presence of a base.
Starting Materials
2-chloro-3,5,6-trifluoropyridine, morpholine, base (such as potassium carbonate or sodium hydroxide)
Reaction
Add 2-chloro-3,5,6-trifluoropyridine to a reaction vessel, Add morpholine to the reaction vessel, Add a base to the reaction vessel, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract with a suitable solvent, Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain the desired product
作用機序
The mechanism of action of 2-Morpholino-3,5,6-trifluoropyridine is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This ability allows 2-Morpholino-3,5,6-trifluoropyridine to act as a catalyst in various chemical reactions. In addition, it is believed that the compound can act as an electron donor, which allows it to facilitate a variety of electron transfer reactions.
生化学的および生理学的効果
2-Morpholino-3,5,6-trifluoropyridine has been studied for its biochemical and physiological effects. It has been found to have antioxidant activity, which means that it can help protect cells from damage caused by free radicals. In addition, it has been found to have anti-inflammatory activity, which means that it can help reduce inflammation in the body. Furthermore, it has been found to have antifungal activity, which means that it can help inhibit the growth of fungi.
実験室実験の利点と制限
2-Morpholino-3,5,6-trifluoropyridine has several advantages for use in laboratory experiments. It is a versatile chemical reagent that can be used in a variety of chemical reactions. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to consider when using 2-Morpholino-3,5,6-trifluoropyridine in laboratory experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it is a strong acid, which can cause skin and eye irritation if not handled properly.
将来の方向性
There are several potential future directions for 2-Morpholino-3,5,6-trifluoropyridine research. One potential direction is to study its effects on different types of cells and tissues, such as cancer cells and heart tissue. Another potential direction is to study its effects on different types of diseases, such as diabetes and Alzheimer’s disease. In addition, 2-Morpholino-3,5,6-trifluoropyridine could be studied for its potential use in drug delivery systems, such as nanoparticles and liposomes. Finally, 2-Morpholino-3,5,6-trifluoropyridine could be studied for its potential use in the synthesis of new drugs, such as antibiotics and antivirals.
科学的研究の応用
2-Morpholino-3,5,6-trifluoropyridine has found many applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, such as β-carbolines, pyrrolo[2,3-d]pyrimidines, and 1,2,3-triazoles. It has also been used as a reagent for the synthesis of a variety of heterocyclic compounds, such as 1,2,3-triazoles, pyridines, and pyridazines. In addition, 2-Morpholino-3,5,6-trifluoropyridine has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and pyrroles.
特性
IUPAC Name |
4-(3,5,6-trifluoropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-6-5-7(11)9(13-8(6)12)14-1-3-15-4-2-14/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBWGCLWHDPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3,5,6-trifluoropyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

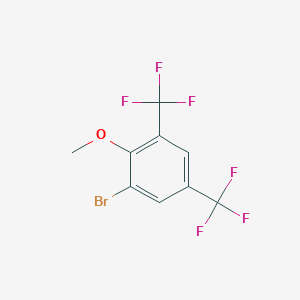
![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)
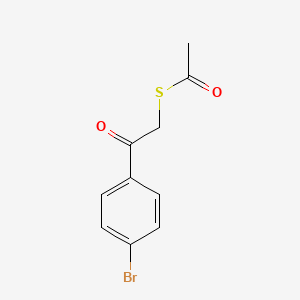
![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)
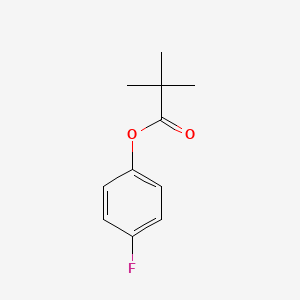
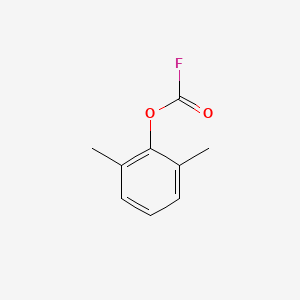
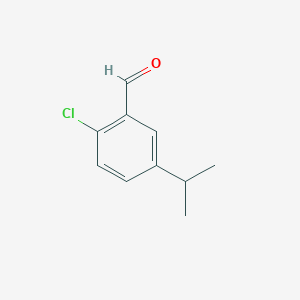
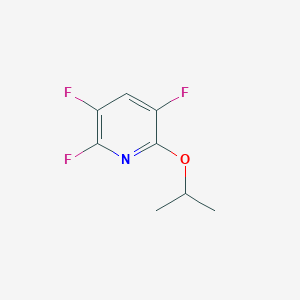
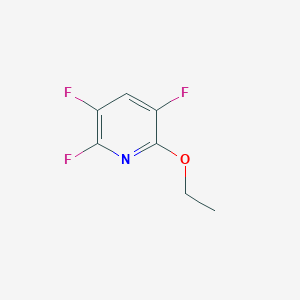
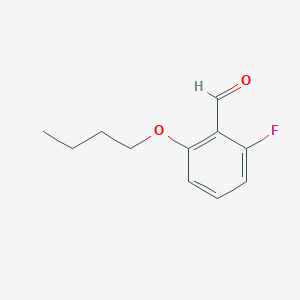
![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)
